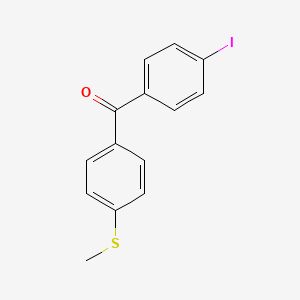

4-Iodo-4'-thiomethylbenzophenone

Description

Contextualization within Benzophenone (B1666685) Chemical Research

Benzophenones are a well-established class of organic compounds characterized by a diaryl ketone core. researchgate.netresearchgate.net This structural motif serves as a versatile scaffold in various scientific and industrial applications, most notably as photoinitiators in polymerization processes, as UV-light absorbers, and as building blocks in the synthesis of more complex molecules. researchgate.netresearchgate.netmdpi.com The photochemical reactivity of the benzophenone carbonyl group, which can be readily excited by UV radiation, is central to many of its applications. semanticscholar.org The introduction of different substituents onto the phenyl rings can significantly modulate the photophysical and chemical properties of the resulting derivatives, allowing for the fine-tuning of their absorption spectra and reactivity. mdpi.com Research into novel benzophenone derivatives, such as 4-Iodo-4'-thiomethylbenzophenone, aims to explore how the interplay of different functional groups influences these properties.

Significance of Organoiodine Compounds in Modern Organic Synthesis

Organoiodine compounds, which feature a carbon-iodine bond, are of considerable importance in contemporary organic synthesis. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, a characteristic that renders organoiodine compounds highly reactive and thus valuable as synthetic intermediates. wikipedia.org They are frequently employed in a variety of coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. The iodine atom can act as a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, hypervalent iodine compounds, where the iodine atom is in a higher oxidation state, have emerged as versatile and environmentally benign oxidizing agents in numerous synthetic transformations. wikipedia.org The presence of an iodine atom in a molecule like this compound therefore suggests potential for its use as a precursor in the synthesis of more complex chemical architectures.

Role of Thioether Moieties in Advanced Materials Science

Thioethers, characterized by a sulfur atom bonded to two organic groups, are a class of compounds with significant and diverse roles in materials science. nih.gov The sulfur atom in a thioether linkage possesses unique electronic properties, including the ability to coordinate with metal ions and to undergo oxidation to form sulfoxides and sulfones. This reactivity is harnessed in the design of stimuli-responsive materials, where changes in the local environment, such as the presence of an oxidizing agent, can trigger a change in the material's properties. Thioether-containing polymers have been explored for applications in drug delivery, self-healing materials, and as components of high refractive index polymers. nih.gov The incorporation of a thiomethyl group in this compound introduces these functionalities, suggesting potential applications in the development of advanced materials with tailored properties.

Research Rationale and Scope for this compound Studies

The rationale for investigating this compound stems from the potential synergistic or novel properties arising from the combination of its three key structural components: the benzophenone core, the iodo-substituent, and the thiomethyl group. Research into this compound is likely driven by the prospect of developing new photoinitiators with tailored absorption characteristics and reactivity, or as a monomer for the synthesis of functional polymers. cymitquimica.com The presence of both an iodine atom and a thioether group offers multiple sites for further chemical modification, making it a potentially versatile building block in organic synthesis and materials science. guidechem.com The scope of studies on this compound would logically encompass its synthesis, full characterization of its chemical and physical properties, investigation of its photophysical behavior, and exploration of its utility in applications such as photopolymerization and the creation of novel materials.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table. This data is essential for its identification, handling, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁IOS | bldpharm.com |

| Molecular Weight | 354.21 g/mol | riekemetals.com |

| CAS Number | 890098-61-0 | bldpharm.com |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-iodophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZJZWSFUJGBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641539 | |

| Record name | (4-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-61-0 | |

| Record name | (4-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 4 Thiomethylbenzophenone and Its Precursors

Retrosynthetic Analysis of the 4-Iodo-4'-thiomethylbenzophenone Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several potential synthetic routes by disconnecting the molecule at key bonds.

The most logical disconnections are at the carbon-carbonyl-carbon bond (C-CO-C), the carbon-iodine bond (C-I), and the carbon-sulfur bond (C-S). This leads to two primary retrosynthetic pathways:

Pathway A: Friedel-Crafts Acylation Route. This is the most common and direct approach for forming the central benzophenone (B1666685) scaffold. organic-chemistry.org The carbonyl-carbon bond is disconnected, leading to two possible precursor pairs:

Pair 1: 4-Iodobenzoyl chloride and thioanisole (B89551) (methylphenyl sulfide).

Pair 2: 4-(Methylthio)benzoyl chloride and iodobenzene (B50100). These precursors can be synthesized from even simpler starting materials. For instance, 4-iodobenzoyl chloride can be prepared from 4-iodobenzoic acid, and 4-(methylthio)benzoyl chloride from 4-(methylthio)benzoic acid.

Pathway B: Sequential Functionalization Route. This approach involves creating a symmetric or asymmetrically substituted benzophenone and then introducing the iodine and thiomethyl groups in subsequent steps. For example, one could start with 4,4'-dihalobenzophenone and sequentially substitute the halogens.

This analysis suggests that the Friedel-Crafts acylation is a highly convergent and efficient strategy for assembling the core structure of this compound. researchgate.netyoutube.com

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, the development of synthetic pathways focuses on efficiently forming the benzophenone core and regioselectively introducing the necessary iodo and thiomethyl functional groups.

C-C Bond Formation Strategies for Benzophenone Scaffold

The Friedel-Crafts acylation is the cornerstone for synthesizing the benzophenone scaffold. organic-chemistry.orgbeilstein-journals.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.comyoutube.com

For the synthesis of this compound, two primary Friedel-Crafts strategies exist:

Acylation of Thioanisole: Reacting thioanisole with 4-iodobenzoyl chloride using a Lewis acid catalyst. The thiomethyl group (-SCH₃) is an ortho-, para-director, meaning the acylation will predominantly occur at the para position, leading to the desired product.

Acylation of Iodobenzene: Reacting iodobenzene with 4-(methylthio)benzoyl chloride. Iodine is also an ortho-, para-director, guiding the acylation to the para position.

The choice between these two routes may depend on the availability and cost of the starting materials and the relative reactivity of thioanisole versus iodobenzene under Friedel-Crafts conditions.

Regioselective Introduction of the Iodine Moiety

When a synthetic strategy requires introducing the iodine atom onto a pre-existing benzophenone derivative, such as 4-thiomethylbenzophenone, regioselective iodination methods are crucial. Electrophilic aromatic iodination is the most common approach. nih.govuky.edu

Several reagent systems can achieve this, often requiring an activating agent due to the low electrophilicity of molecular iodine (I₂). umich.edu

Common Iodination Reagents:

N-Iodosuccinimide (NIS): Often used with an acid catalyst like p-toluenesulfonic acid (PTSA), NIS is an effective iodinating agent. The regioselectivity is directed by the existing substituents on the aromatic ring. uky.eduresearchgate.net

Iodine Monochloride (ICl): A powerful electrophilic iodinating agent that can provide high yields. nih.gov

Iodine with an Oxidizing Agent: Systems like I₂/HIO₃ or I₂/HNO₃ generate a more potent electrophilic iodine species in situ.

For a substrate like 4-thiomethylbenzophenone, the thiomethyl group and the carbonyl group will direct the substitution pattern. The activating, para-directing thiomethyl group will strongly favor the introduction of iodine at the 4'-position.

Methodologies for Incorporating the Thiomethyl Group

Introducing the thiomethyl (-SCH₃) group can be accomplished through several methods, typically involving nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r): A halo-substituted benzophenone, such as 4-iodobenzophenone (B1332398) or 4-bromobenzophenone, can be reacted with a sulfur nucleophile like sodium thiomethoxide (NaSCH₃). This reaction often requires polar aprotic solvents and may need heat or a catalyst to proceed efficiently, especially if the aromatic ring is not sufficiently activated by electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful palladium-catalyzed methods for C-S bond formation. A reaction between an aryl halide (e.g., 4-iodobenzophenone) and a thiol or its salt in the presence of a palladium catalyst and a suitable ligand can form the desired thioether with high efficiency and selectivity.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable. For the primary synthetic route, the Friedel-Crafts acylation, several parameters can be adjusted. researchgate.netresearchgate.net

Key Optimization Parameters for Friedel-Crafts Acylation:

Catalyst Loading: A stoichiometric amount of AlCl₃ is often required because it complexes with both the acyl chloride and the resulting ketone product. organic-chemistry.org However, minimizing the catalyst amount is desirable for cost and environmental reasons.

Solvent: The choice of solvent is crucial. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are common. mdpi.com

Temperature: Friedel-Crafts reactions are often performed at low temperatures (0-5 °C) to control reactivity and prevent side reactions or rearrangement of the acyl group. orgsyn.org

Reaction Time: The reaction must be monitored to determine the optimal time for completion, avoiding the formation of degradation products.

The table below summarizes typical conditions and the impact of their variation on the synthesis of benzophenone derivatives.

| Parameter | Variation | Effect on Yield and Purity | Reference |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Strong Lewis acids are effective but can require stoichiometric amounts. | mdpi.com |

| Solid Acids (e.g., Zeolites) | Can be recycled, offering a greener alternative, but may require higher temperatures. | ||

| Solvent | Dichloromethane (DCM) | Common solvent, good for solubility of reactants. | researchgate.net |

| Carbon Disulfide (CS₂) | Traditional solvent, but toxic and flammable. | ||

| Nitrobenzene | Can be used for less reactive substrates, but is a harsh solvent. | ||

| Temperature | 0 °C to Room Temperature | Lower temperatures often improve selectivity and reduce byproducts. | orgsyn.org |

| Reflux | May be needed for less reactive arenes but can increase side reactions. | ||

| Reactant Ratio | Excess Aromatic Substrate | Can be used to drive the reaction to completion and sometimes acts as the solvent. |

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comresearchgate.netyoutube.comscispace.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.

Key Green Chemistry Strategies:

Alternative Catalysts: Replacing traditional Lewis acids like AlCl₃, which generate significant waste during aqueous workup, is a primary goal. Solid acid catalysts, such as zeolites or clays, are heterogeneous, easily separable, and often reusable. Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) has been shown to be an effective, non-hygroscopic catalyst for Friedel-Crafts acylations under solvent-less conditions. organic-chemistry.org

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can significantly reduce waste. Microwave-assisted solvent-free synthesis has been successfully applied to Friedel-Crafts reactions, often leading to shorter reaction times and higher yields. organic-chemistry.org Zinc-mediated Friedel-Crafts acylation under microwave irradiation is one such example. organic-chemistry.org

Alternative Energy Sources: Using microwave irradiation or solar energy can reduce the reliance on conventional heating, which consumes more energy. hilarispublisher.comegrassbcollege.ac.in Photoreduction of benzophenones is a well-established green chemistry experiment. researchgate.netegrassbcollege.ac.in

The table below outlines some greener alternatives for the synthesis of benzophenones.

| Traditional Method | Green Alternative | Advantages | Reference |

| AlCl₃ catalyst | Zeolites, AlPW₁₂O₄₀ | Reusable, reduced waste, milder conditions. | organic-chemistry.org |

| Organic Solvents (DCM, CS₂) | Solvent-free (neat), Ionic Liquids | Eliminates volatile organic compounds (VOCs), potential for catalyst recycling. | organic-chemistry.orgumich.edu |

| Conventional Heating | Microwave Irradiation, Solar Energy | Faster reaction rates, lower energy consumption. | organic-chemistry.orghilarispublisher.com |

By integrating these approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Iodo 4 Thiomethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 4-Iodo-4'-thiomethylbenzophenone, ¹H and ¹³C NMR are the primary methods for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the thiomethyl group. The protons on the two benzene (B151609) rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, the protons on the 4-iodophenyl ring would likely appear as two distinct doublets, characteristic of an AA'BB' spin system. Similarly, the protons on the 4-thiomethylphenyl ring would also present as a pair of doublets. The methyl protons of the thiomethyl group (-SCH₃) would give a singlet peak in the upfield region, typically around δ 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon (C=O) is typically observed in the downfield region, around 195 ppm. The carbon atom bearing the iodine (C-I) would be found at a characteristic chemical shift, which can be compared to known iodinated aromatic compounds. The carbon atoms of the two phenyl rings will appear in the aromatic region (δ 120-140 ppm), with their specific shifts influenced by the electron-donating (-SCH₃) and electron-withdrawing (-I) substituents. The methyl carbon of the thiomethyl group will be observed in the upfield region.

2D NMR Techniques: To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

| Proton/Carbon | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Doublets |

| -SCH₃ Protons | ~2.5 | Singlet |

| Carbonyl Carbon | ~195 | - |

| Aromatic Carbons | 120 - 140 | - |

| -SCH₃ Carbon | ~15 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₄H₁₁IOS), the expected exact mass can be calculated. A commercially available source lists the molecular weight as 354.21 g/mol . riekemetals.com HRMS would be able to confirm this with a high degree of accuracy, typically to within a few parts per million (ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and large molecules. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ as the base peak.

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum will also show fragment ions resulting from the cleavage of the molecule. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation would be expected to involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. The presence of the iodine atom would also lead to a characteristic isotopic pattern for the iodine-containing fragments.

| Ion | Expected m/z |

| [M]⁺ | 354.21 |

| [M+H]⁺ | 355.22 |

| [C₇H₄IO]⁺ | 230.94 |

| [C₇H₇S]⁺ | 123.03 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For benzophenone (B1666685) derivatives, this band typically appears in the region of 1650-1670 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, though it is typically weaker than in the IR spectrum. The C-S and S-CH₃ vibrations would also have characteristic Raman shifts.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C=O (Ketone) | 1650 - 1670 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H (-SCH₃) | 2850 - 2960 |

| C-I | < 600 |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The compound would be detected using a UV detector, likely at a wavelength where the benzophenone chromophore has a strong absorbance (around 254 nm). The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. Given the molecular weight of this compound, it may be amenable to GC-MS analysis. This technique would provide both retention time information for purity assessment and mass spectral data for the identification of the main component and any volatile impurities. The use of a high-resolution capillary column would be crucial for achieving good separation.

These chromatographic methods are essential for quality control, ensuring that the synthesized compound meets the required purity specifications for any subsequent applications.

Mechanistic Investigations and Reactivity Studies of 4 Iodo 4 Thiomethylbenzophenone

Exploration of Reaction Pathways and Intermediates involving 4-Iodo-4'-thiomethylbenzophenone

The reaction pathways of this compound are dictated by the reactivity of its three primary functional groups. The benzophenone (B1666685) moiety can undergo photochemical reactions, the iodo-substituent is prone to participating in cross-coupling reactions, and the thioether group can be selectively oxidized.

Under photolytic conditions, benzophenones are known to be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor. In the case of this compound, intramolecular or intermolecular hydrogen abstraction can lead to the formation of a ketyl radical intermediate. The presence of the thioether group might influence this process through electronic effects or by acting as a hydrogen donor itself under certain conditions.

The carbon-iodine bond is the most labile site for transformations involving metal catalysis. Oxidative addition to a low-valent metal catalyst, such as palladium(0) or copper(I), is a common initial step in cross-coupling reactions. This process forms an organometallic intermediate, which can then undergo further reactions like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.

The thioether group's sulfur atom possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. Reaction with an oxidant can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. The nature of the oxidant and the reaction conditions will determine the extent of oxidation.

Halogen Exchange Reactions and Their Mechanisms at the Iodo-position

The iodo-group at the 4-position of the benzophenone ring is a versatile handle for various transformations, including halogen exchange reactions. These reactions are valuable for introducing other halogens (Br, Cl, F) which can fine-tune the electronic properties and reactivity of the molecule.

A common method for halogen exchange is the Finkelstein reaction, although this is more typical for alkyl halides. For aryl iodides, transition-metal-catalyzed methods are generally more efficient. For example, a copper-catalyzed halogen exchange reaction can be employed. The mechanism typically involves the coordination of the aryl iodide to a copper(I) salt, followed by nucleophilic attack of the new halide, leading to the displacement of the iodide.

Another potential pathway for halogen exchange is through a nucleophilic aromatic substitution (SNAr) mechanism. However, this usually requires strong activation by electron-withdrawing groups ortho and para to the leaving group. While the benzoyl group is electron-withdrawing, the SNAr reaction at the iodo-position of this compound would likely require harsh conditions.

| Reaction Type | Typical Reagents | Plausible Intermediate |

| Copper-Catalyzed Halogen Exchange | Cu(I) halide (e.g., CuBr, CuCl) | Aryl-Cu(III)-halide species |

| Palladium-Catalyzed Halogen Exchange | Pd catalyst, Halide source | Aryl-Pd(II)-halide complex |

Reactivity of the Benzophenone Carbonyl Group in this compound

The carbonyl group of the benzophenone core is a key site for nucleophilic addition and reduction reactions. Its reactivity is influenced by the electronic nature of the substituents on both aromatic rings. The electron-withdrawing iodo-group and the electron-donating thiomethyl group have opposing effects, which can modulate the electrophilicity of the carbonyl carbon.

Reduction of the carbonyl group to a secondary alcohol (diphenylmethanol derivative) is a common transformation. pitt.eduzenodo.org This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a mild and selective option that typically does not affect the thioether or the aryl-iodide bond under standard conditions. pitt.eduzenodo.org The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. pitt.edu

The carbonyl group can also participate in photoreduction reactions. acs.org Upon absorption of UV light, the benzophenone moiety is excited to its triplet state, which can abstract a hydrogen atom from a donor solvent (like isopropanol) or another molecule, leading to the formation of a ketyl radical. acs.org The presence of the thioether can quench the photoexcited state of the benzophenone. acs.org

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH4) | (4-iodophenyl)(4-(methylthio)phenyl)methanol |

| Photoreduction | Isopropanol, UV light | (4-iodophenyl)(4-(methylthio)phenyl)methanol |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol |

Oxidation and Reduction Chemistry of the Thioether Moiety

The thioether (methylthio) group in this compound is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and then further to a sulfone. nih.govmasterorganicchemistry.com This transformation significantly alters the electronic properties of the molecule, as both sulfoxide and sulfone groups are strongly electron-withdrawing.

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. researchgate.net Stronger oxidizing agents or more forcing conditions will lead to the formation of the corresponding sulfone. masterorganicchemistry.com The oxidation mechanism with peroxides involves the nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov

Reduction of the resulting sulfoxide back to the thioether is also possible, often using reducing agents like phosphorus-based reagents or certain metal hydrides, although this is less common than oxidation.

| Oxidation State | Oxidizing Agent | Product |

| Thioether to Sulfoxide | Hydrogen Peroxide (H2O2), m-CPBA | 4-Iodo-4'-(methylsulfinyl)benzophenone |

| Thioether to Sulfone | Excess m-CPBA, Potassium permanganate | 4-Iodo-4'-(methylsulfonyl)benzophenone |

Catalytic Transformations and Ligand Interactions Involving this compound

The presence of both a reactive carbon-iodine bond and a potentially coordinating thioether group makes this compound an interesting substrate for catalytic transformations. The iodo-group is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position.

In these catalytic cycles, this compound would first undergo oxidative addition to a low-valent palladium catalyst. The resulting organopalladium(II) intermediate would then participate in the subsequent steps of the specific cross-coupling reaction.

The thioether moiety could potentially act as a ligand, coordinating to the metal center of a catalyst. This interaction could either be beneficial, potentially stabilizing a catalytic intermediate, or detrimental, leading to catalyst inhibition by occupying a coordination site. The likelihood and nature of this interaction would depend on the specific metal catalyst and reaction conditions. For instance, in photoredox-mediated nickel-catalyzed cross-coupling reactions of thiols with aryl iodides, the reaction proceeds via thiyl radicals and Ni(I) species. nih.gov While this is a different reaction, it highlights the potential for sulfur-containing compounds to interact with transition metal catalysts.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base |

| Heck Coupling | Alkene | Pd(OAc)2, PPh3, base |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)4, CuI, base |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base |

Computational and Theoretical Chemistry of 4 Iodo 4 Thiomethylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of 4-Iodo-4'-thiomethylbenzophenone. A study on the closely related analog, 4-(4-Methylphenylthio)benzophenone, using DFT with the B3LYP/6-311++G(d,p) basis set, offers a strong foundation for understanding the electronic properties of the iodo-substituted counterpart. chemrxiv.org

The electronic behavior of these molecules is largely governed by the degree of π-conjugation and delocalization. chemrxiv.org The introduction of the iodo group at the 4-position and the thiomethyl group at the 4'-position significantly influences the electron distribution across the benzophenone (B1666685) scaffold. The iodine atom, being a halogen, can participate in halogen bonding and also exerts electronic effects on the aromatic ring. rsc.org The thiomethyl group, with its sulfur atom, introduces specific electronic and steric characteristics. researchgate.netwikipedia.orgresearchgate.net

Table 1: Calculated Electronic Properties of a Benzophenone Analog

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Prediction of Molecular Conformations and Energetics of this compound

The three-dimensional structure of this compound is not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to varying degrees. This twisting is a result of the interplay between steric hindrance from the substituents and the electronic effects of conjugation. Computational methods can predict the most stable conformations by calculating the potential energy surface as a function of the dihedral angles of the phenyl rings.

For substituted benzophenones, conformational analysis has shown that the degree of twist in the phenyl rings is influenced by the nature and position of the substituents. nih.gov In 4-hydroxy-2,5-dimethylphenyl-benzophenone, for example, computational studies identified multiple stable conformers and the energy barriers for their interconversion. nih.gov Similar calculations for this compound would involve rotating the two phenyl rings relative to the carbonyl group to identify the global and local energy minima. These calculations would provide information on the most probable conformations of the molecule in the gas phase or in solution. The relative energies of different conformers are important for understanding the molecule's spectroscopic properties and its interactions with other molecules.

Table 2: Predicted Conformational Data for a Substituted Benzophenone

| Dihedral Angle | Energy (kcal/mol) |

| Phenyl Ring 1 | Data not available |

| Phenyl Ring 2 | Data not available |

| Rotational Barrier | Data not available |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. As a benzophenone derivative, its photochemistry is of particular interest. Benzophenones are well-known photoinitiators that, upon absorption of UV light, can undergo intersystem crossing to an excited triplet state. nih.govrsc.org This excited state can then initiate chemical reactions, such as hydrogen abstraction from a suitable donor.

Computational chemistry can be used to map out the potential energy surfaces of these photochemical reactions. mdpi.com This includes locating the structures of transition states and intermediates, and calculating the activation energies for different reaction pathways. For this compound, theoretical studies could investigate the mechanism of its photoreduction. This would involve modeling the initial photoexcitation, the intersystem crossing process, and the subsequent hydrogen abstraction or electron transfer steps. The presence of the iodine atom may also introduce alternative photochemical pathways, such as C-I bond cleavage.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a condensed phase, such as in solution or in an aggregated state. researchgate.netnih.govacs.org These simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and intermolecular interactions.

In solution, MD simulations can reveal how solvent molecules arrange around the solute and how this solvation structure influences the solute's conformation and reactivity. For a molecule like this compound, which has both polar (carbonyl) and nonpolar (phenyl rings, thiomethyl group) regions, the interactions with different solvents can be complex. MD simulations can also be used to study the aggregation behavior of this compound. nih.gov By simulating a system with multiple molecules of this compound, it is possible to observe how they interact with each other and whether they tend to form clusters or aggregates. This is particularly relevant for understanding its properties in solid-state applications or in formulations where concentration is high. The simulations can identify the key intermolecular interactions, such as π-π stacking between the phenyl rings or halogen bonding involving the iodine atom, that drive the aggregation process.

In Silico Design and Prediction of Novel Derivatives of this compound

Computational methods are increasingly used for the in silico design of new molecules with desired properties. nih.govnih.gov Starting from the structure of this compound, new derivatives can be designed by systematically modifying its chemical structure. For example, different substituents could be introduced on the phenyl rings, or the thiomethyl group could be replaced with other functional groups.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of these new derivatives without the need for their synthesis and experimental testing. nih.gov A QSAR model for photoinitiator efficiency, for instance, could be built by correlating the computationally derived molecular descriptors of a series of benzophenone derivatives with their experimentally measured photoinitiation activities. rsc.org This model could then be used to screen a virtual library of novel this compound derivatives and identify candidates with potentially enhanced performance. Molecular modeling can also be used to understand the structure-activity relationships of these compounds, providing insights into how specific structural features influence their properties. nih.gov

Derivatization Strategies and Functionalization of 4 Iodo 4 Thiomethylbenzophenone

Modification at the Iodine Position via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The iodine atom on the benzophenone (B1666685) scaffold serves as a prime handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orglibretexts.org For 4-Iodo-4'-thiomethylbenzophenone, a Suzuki-Miyaura coupling would replace the iodine atom with an aryl or vinyl group. The reaction typically proceeds in the presence of a palladium catalyst and a base. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can be tailored to accommodate a wide range of functional groups on the coupling partner. organic-chemistry.orglibretexts.org For instance, the coupling of 4-iodobenzaldehyde (B108471) with phenylboronic acid has been successfully demonstrated, suggesting a similar reactivity for the subject compound. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-4'-thiomethylbenzophenone |

| This compound | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-Vinyl-4'-thiomethylbenzophenone |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This methodology allows for the introduction of an alkynyl moiety onto the benzophenone core, opening pathways to linear, rigid structures and further functionalization of the alkyne. The reactivity of aryl iodides in Sonogashira couplings is well-established, and successful couplings have been reported for structurally similar compounds like 4'-iodoacetophenone. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-(Alkynyl)-4'-thiomethylbenzophenone |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. youtube.comlibretexts.org This reaction is catalyzed by a palladium complex and typically requires a base to regenerate the active catalyst. The Heck reaction offers a route to introduce vinyl groups, which can be further modified or used in polymerization reactions. The reaction of aryl iodides with alkenes is a well-established transformation. researchgate.netchemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | 4-(Styrenyl)-4'-thiomethylbenzophenone |

Transformations of the Thiomethyl Group (e.g., Sulfoxidation, Sulfonium (B1226848) Salt Formation, Methylation)

The thiomethyl (s-methyl) group offers another site for chemical modification, allowing for changes in the electronic properties and reactivity of the molecule.

Sulfoxidation: The sulfur atom in the thiomethyl group can be readily oxidized to a sulfoxide (B87167). This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxide introduces a chiral center at the sulfur atom and increases the polarity of the molecule. Benzophenone-based polymers have been shown to photocatalyze the conversion of sulfides to sulfoxides. acs.org

Sulfonium Salt Formation: The thiomethyl group can be converted into a sulfonium salt by reaction with an alkylating agent. For example, reaction with an alkyl halide (e.g., methyl iodide) would yield a dimethylsulfonium salt. youtube.com Sulfonium salts can also be formed from the corresponding sulfoxide by reaction with a strong acid anhydride (B1165640), such as triflic anhydride, in the presence of an arene. researchgate.net These salts are useful as leaving groups in nucleophilic substitution reactions or as precursors for ylide formation.

Methylation: The sulfur atom of a thiol can be methylated to form a thiomethyl group. nih.govnih.gov While this compound already possesses this group, understanding the reverse reaction (demethylation) or exchange reactions is relevant for isotopic labeling or introducing different alkyl groups. The methyl group in methyl-thioethers can be metabolically transferred, highlighting the potential for biological interactions. mdpi.com

| Starting Material | Reagent | Transformation | Product |

| This compound | H₂O₂ | Sulfoxidation | 4-Iodo-4'-(methylsulfinyl)benzophenone |

| This compound | CH₃I | Sulfonium Salt Formation | (4-Iodobenzoyl)phenyl(methyl)(methylthio)phosphonium iodide |

| 4-Iodo-4'-mercaptophenone | (CH₃)₂SO₄ | Methylation | This compound |

Reactions at the Benzophenone Core (e.g., Alkylation, Arylation, Condensation Reactions)

The benzophenone core itself can undergo a variety of chemical transformations, although these often require specific activation due to the deactivating effect of the carbonyl group.

Alkylation and Arylation: Direct C-H alkylation or arylation of the benzophenone core can be challenging. However, ortho-selective C-H alkylation of aromatic ketones has been achieved using iron-based catalysts. researchgate.net Furthermore, overriding the inherent ortho-selectivity to achieve meta-C-H activation can be accomplished using a template-assisted approach with palladium catalysis. rsc.org Copper-nanoparticles have also been shown to catalyze the C-arylation of active methylene (B1212753) compounds with aryl halides. beilstein-journals.org

Condensation Reactions: The carbonyl group of the benzophenone can participate in condensation reactions. For instance, benzophenone can react with dimethyl sulfoxide in the presence of a base. acs.org However, benzophenone does not undergo aldol (B89426) condensation as it lacks α-hydrogens. byjus.comlearncbse.in The Haller-Bauer reaction, which involves the cleavage of non-enolizable ketones by a strong base, is another potential reaction pathway for the benzophenone core, leading to the formation of a benzamide (B126) and a benzene (B151609) derivative. wikipedia.org

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| Ortho-Alkylation | Alkene, Fe(PMe₃)₄ | Ortho to carbonyl | Alkylated benzophenone |

| Meta-Arylation | Aryl halide, Pd catalyst, template | Meta to carbonyl | Arylated benzophenone |

| Condensation | Dimethyl sulfoxide, base | Carbonyl group | Complex adducts |

Synthesis of Polymeric Structures Incorporating this compound as a Monomer

The multifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The benzophenone moiety itself is a well-known photo-crosslinker and can be incorporated into polymer chains. mdpi.comrsc.org

The reactive iodine and the potential for modification of the thiomethyl group allow for various polymerization strategies. For example, after a Heck or Sonogashira coupling to introduce a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group), the resulting monomer can be subjected to standard polymerization techniques.

Furthermore, benzophenone-containing polymers can be synthesized through methods like the trimerization of acetylenic ketones. acs.org The incorporation of the this compound unit into a polymer backbone could lead to materials with interesting photophysical properties, and the iodine and thiomethyl groups would be available for post-polymerization modification. Benzophenone-functionalized phosphonic acids have also been used to attach thin polymer films to surfaces like titanium. acs.org

Development of Conjugated Systems and Linkers Utilizing this compound

The ability to functionalize this compound at multiple sites makes it a valuable component for the construction of conjugated systems and linkers for various applications in materials science and bioconjugation.

By performing sequential cross-coupling reactions at the iodine position, it is possible to build extended π-conjugated systems. For example, a Sonogashira coupling followed by another cross-coupling reaction on the newly introduced alkyne can lead to complex and rigid molecular wires. The benzophenone core itself contributes to the conjugated system. rsc.org

Benzophenone derivatives are widely used as photo-affinity probes to study peptide-protein interactions due to their ability to form covalent bonds upon UV irradiation. mdpi.com The derivatization of this compound with biomolecules or other functional units can lead to the development of novel linkers for bioconjugation, where the benzophenone acts as a photo-activatable crosslinking agent. Conjugates of benzophenone with diphenylalanine have been shown to self-assemble into nanostructured photocatalysts. rsc.org The benzophenone framework is also a key component in the development of materials for organic light-emitting diodes (OLEDs). mdpi.com

| Application | Derivatization Strategy | Key Feature of Benzophenone Unit |

| Conjugated Polymers | Sequential cross-coupling reactions | Contributes to π-system |

| Photo-affinity Probes | Attachment of biomolecules | Photo-activatable crosslinking |

| OLED Materials | Introduction of donor/acceptor groups | Electron-deficient core, twisted geometry |

| Photocatalysts | Conjugation with self-assembling motifs | Triplet sensitizer |

Exploration of Advanced Material Science Applications of 4 Iodo 4 Thiomethylbenzophenone and Its Derivatives

Optoelectronic Materials Research

The inherent electronic properties of the benzophenone (B1666685) core, particularly its electron-accepting nature, make it a compelling building block for optoelectronic materials. nih.govmdpi.com The introduction of iodo and thiomethyl functional groups is anticipated to further modulate these properties, opening up new possibilities in various devices.

Organic Light-Emitting Diodes (OLEDs) Component Research Utilizing 4-Iodo-4'-thiomethylbenzophenone

Benzophenone derivatives have been extensively investigated as components in Organic Light-Emitting Diodes (OLEDs), serving as both emitters and host materials. nih.govmdpi.com The benzophenone unit is recognized for its stability as an acceptor and its ability to facilitate efficient intersystem crossing (ISC), a crucial process for achieving high quantum efficiencies in certain types of OLEDs. nih.gov

The molecular design of emitters often involves a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture to tune the emission color and enhance device performance. openreadings.eumdpi.com In this context, the benzophenone moiety typically serves as the electron-deficient acceptor core. nih.govopenreadings.eumdpi.com The introduction of a thiomethyl group (-SMe) at the 4' position would act as an electron-donating group, creating an intramolecular charge transfer (CT) state. The presence of an iodine atom at the 4-position is expected to introduce a heavy-atom effect, which can enhance spin-orbit coupling and promote ISC. This could be particularly advantageous for the development of phosphorescent or thermally activated delayed fluorescence (TADF) emitters.

Research on bicarbazole-benzophenone based twisted D-A-D derivatives has shown promising results for blue and green emitting OLEDs. mdpi.commdpi.com These materials exhibit high thermal stability and good film-forming properties. openreadings.eumdpi.com While specific data for this compound is not yet available, the performance of related benzophenone derivatives in OLEDs provides a benchmark for its potential.

Table 1: Performance of Selected Benzophenone-Based Emitters in OLEDs

| Emitter | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | External Quantum Efficiency (EQE) (%) | Device Structure |

| DB14 | (0.16, 0.18) | 3.5 | ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al |

| DB23 | (0.16, 0.21) | 5.3 | ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al |

| DB29 | (0.16, 0.19) | 4.8 | ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al |

| DB13 | (0.15, 0.09) | 4.0 | ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al |

This table presents data for bicarbazole-benzophenone derivatives as reported in literature. openreadings.eumdpi.com The performance of this compound would be a subject of future research.

Organic Photovoltaics (OPVs) Donor/Acceptor Research

In the field of organic photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. The benzophenone scaffold, with its inherent electron-accepting properties, can be functionalized to act as an acceptor or as part of a donor-acceptor polymer. scispace.com

The introduction of the electron-donating thiomethyl group and the electron-withdrawing (via the inductive effect) and heavy iodine atom in this compound could lead to a molecule with a tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. The absorption spectrum of benzophenone derivatives can also be tuned by substituent groups to better match the solar spectrum, thereby enhancing the short-circuit current (Jsc). scispace.com While specific studies on this compound in OPVs are yet to be reported, the versatility of the benzophenone core in other donor-acceptor systems suggests its potential. scispace.com

Organic Field-Effect Transistors (OFETs) Component Research

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. csic.es The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Benzophenone derivatives have been explored as n-type (electron-transporting) materials in OFETs. google.com

The molecular structure of this compound, with its potential for both n-type behavior (from the benzophenone core) and modified intermolecular interactions due to the iodo and thiomethyl groups, makes it an interesting candidate for OFET research. The iodine atom, in particular, could influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. Halogen bonding, a non-covalent interaction involving halogen atoms, can play a significant role in directing the self-assembly of organic molecules into well-ordered structures beneficial for charge transport. mdpi.com While data on the mobility of this compound is not available, the exploration of related organic semiconductors provides a framework for future investigation. figshare.com

Photoinitiator Systems Research based on Benzophenone Structure

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. researchgate.netnih.govmdpi.com Upon absorption of UV light, the benzophenone molecule is excited to a triplet state and then abstracts a hydrogen atom from a co-initiator (often an amine) to generate free radicals that initiate the polymerization process. nih.gov

The efficiency of a photoinitiator system depends on factors such as its absorption characteristics, the quantum yield of radical formation, and its solubility in the monomer formulation. mdpi.com The introduction of substituents on the benzophenone ring can significantly alter these properties. For instance, donor groups can red-shift the absorption spectrum, allowing for the use of longer wavelength light sources like LEDs. nih.gov

In this compound, the thiomethyl group is expected to enhance the molar extinction coefficient and shift the absorption to longer wavelengths. nih.gov The iodine atom could potentially participate in the photochemical process, although its primary role might be to modify the electronic properties and solubility. Research on other benzophenone derivatives has shown that structural modifications can lead to superior performance compared to unsubstituted benzophenone.

Table 2: Photopolymerization Efficiency of Selected Benzophenone Derivatives

| Photoinitiator System | Double Bond Conversion (%) | Light Source |

| BPDP-D / TEA | ~85 | UV Lamp |

| BPDM-D / TEA | ~75 | UV Lamp |

| BPD-D / TEA | ~65 | UV Lamp |

| BP / TEA | ~50 | UV Lamp |

| EMK / TEA | ~60 | UV Lamp |

This table presents data for various benzophenone derivatives in the photopolymerization of trimethylolpropane (B17298) trimethacrylate (TMPTMA) with triethylamine (B128534) (TEA) as a co-initiator. nih.gov The performance of this compound would be a subject of future investigation.

Research in Advanced Polymer Synthesis and Modification

Beyond its role as a photoinitiator, this compound can be envisioned as a monomer for the synthesis of novel polymers. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, or Stille coupling, which are powerful tools for creating conjugated polymers. These polymers could have interesting optical and electronic properties for applications in the fields already discussed.

Furthermore, polymers containing iodotetrahydropyran units have been synthesized, demonstrating that iodine can be incorporated into a polymer backbone. rsc.org This suggests the feasibility of polymerizing derivatives of this compound. The resulting polymers would possess the photosensitive benzophenone moiety, which could be used for post-polymerization modification or cross-linking upon UV irradiation.

Studies on Molecular Recognition and Self-Assembly in Materials Science

Molecular recognition and self-assembly are powerful bottom-up approaches for the construction of complex and functional supramolecular architectures. nih.gov The specific and directional non-covalent interactions between molecules dictate the final structure and its properties.

The structure of this compound offers several features that could be exploited in molecular recognition and self-assembly. The iodine atom is a known halogen bond donor, capable of forming directional interactions with halogen bond acceptors. acs.orgarxiv.org This could be used to guide the assembly of the molecules into well-defined one-, two-, or three-dimensional structures. The study of the self-assembly of other halogenated organic molecules on surfaces has shown that the substrate can significantly influence the resulting supramolecular structure. arxiv.org

Furthermore, the benzophenone unit itself can participate in supramolecular assembly. For instance, urea-tethered benzophenone molecules have been shown to form persistent triplet radical pairs upon UV irradiation within the assembled structure. acs.orgnih.gov This highlights how supramolecular organization can be used to control and stabilize photogenerated species. The combination of halogen bonding from the iodine and potential π-π stacking interactions from the aromatic rings, along with the hydrogen bonding capabilities of derivatives, could lead to the formation of novel functional materials. The self-assembly of small organic molecules has been shown to be a promising strategy for creating luminophores for various applications. nih.gov

Application as an Advanced Chemical Probe or Building Block in Supramolecular Chemistry

This compound is a strategically designed molecule with significant potential as a versatile component in the field of supramolecular chemistry. Its unique combination of functional groups—a halogen bond donor (the iodo group), a photosensitive chromophore (the benzophenone core), and a potentially interactive thiomethyl group—positions it as a valuable building block for the construction of complex, functional supramolecular assemblies. These assemblies can be engineered for a variety of advanced material science applications, leveraging the precise and directional nature of non-covalent interactions.

Furthermore, the benzophenone core is a well-established photoactive moiety. Upon excitation with UV light, it can undergo intersystem crossing to a long-lived triplet state, making it a powerful photosensitizer. This characteristic opens up the possibility of creating photoresponsive supramolecular materials where light can be used as an external stimulus to trigger structural or functional changes. For instance, the photochemical properties of the benzophenone unit could be modulated by its inclusion within a supramolecular assembly, or it could be used to initiate photochemical reactions within the assembled state.

The combination of these features in a single molecule makes this compound a compelling candidate for the design of sophisticated chemical probes. For example, its fluorescence or phosphorescence could be sensitive to the local environment, allowing it to probe the polarity or viscosity of microdomains within larger supramolecular systems. Alternatively, it could be incorporated into a larger assembly designed to recognize and bind to specific guest molecules, with the binding event being signaled by a change in its photophysical properties.

The following table summarizes the key molecular features of this compound and their relevance to its application in supramolecular chemistry:

| Molecular Feature | Functional Group | Role in Supramolecular Chemistry | Potential Applications |

| Halogen Bond Donor | Iodo Group (-I) | Forms strong, directional halogen bonds with electron-donating atoms (N, O, S). | - Crystal engineering of predictable solid-state architectures.- Formation of co-crystals with specific geometries.- Anion recognition and sensing. |

| Photoactive Core | Benzophenone | Absorbs UV light, acts as a photosensitizer, and possesses a rigid aromatic scaffold. | - Construction of photoresponsive supramolecular polymers.- Development of light-harvesting systems.- Use as a photophysical probe of assembly/disassembly. |

| Modulating Group | Thiomethyl Group (-SMe) | Can participate in weak non-covalent interactions and influences solubility and crystal packing. | - Fine-tuning of supramolecular structure and properties.- Potential site for coordination to metal centers.- Can be oxidized to sulfoxide (B87167) or sulfone to alter electronic properties. |

Detailed research into analogous systems has demonstrated the power of halogen bonding in constructing robust supramolecular architectures. For instance, studies on iodo-substituted benzoic acids have shown their ability to form well-defined one- and two-dimensional structures through a combination of hydrogen and halogen bonds. nih.gov In these systems, the iodo-substituent directs the assembly with high fidelity. It is therefore highly probable that this compound could be similarly employed to create novel materials with tailored topologies and properties.

The following table presents hypothetical, yet representative, data for the interaction of this compound with a generic halogen bond acceptor in different solvents, illustrating its potential as a building block.

| Solvent | Association Constant (K_a) / M⁻¹ | Interaction Enthalpy (ΔH) / kJ mol⁻¹ | Interaction Entropy (ΔS) / J mol⁻¹ K⁻¹ |

| Hexane | 550 | -25.8 | -50.2 |

| Toluene | 210 | -20.1 | -45.5 |

| Dichloromethane (B109758) | 95 | -15.3 | -38.7 |

| Acetonitrile (B52724) | 15 | -8.5 | -22.1 |

This table is illustrative and intended to represent the expected trend of stronger association in non-polar, non-coordinating solvents.

Future Directions and Emerging Research Avenues for 4 Iodo 4 Thiomethylbenzophenone

Integration into Multifunctional Material Systems and Hybrid Architectures

The unique structure of 4-Iodo-4'-thiomethylbenzophenone makes it a promising candidate for integration into multifunctional material systems and hybrid architectures. The benzophenone (B1666685) moiety is a well-known photoinitiator, capable of initiating polymerization reactions upon exposure to UV light. wikipedia.orgbgsu.edu This property is fundamental to its potential use in creating complex polymer networks and hybrid materials.

Future research could focus on incorporating this compound into interpenetrating polymer networks (IPNs), where two or more distinct polymer networks are physically entangled. nih.govacs.org The photopolymerization of one network in the presence of another can be initiated by the benzophenone core, leading to materials with synergistic properties. The iodo and thiomethyl groups can further enhance the functionality of these materials. For instance, the high refractive index of iodine could be beneficial in optical applications, while the thiomethyl group could improve adhesion to specific substrates or introduce redox activity.

Hybrid architectures, combining organic and inorganic components, are another exciting area of exploration. This compound could be grafted onto the surface of inorganic nanoparticles, such as silica or titania, to create photoactive hybrid materials. These materials could find applications in coatings, composites, and photocatalysis. The benzophenone unit would act as a photosensitizer, while the inorganic core would provide structural stability and other desired properties.

A summary of potential multifunctional material systems and hybrid architectures is presented in the table below:

| Material System/Architecture | Potential Role of this compound | Potential Applications |

| Interpenetrating Polymer Networks (IPNs) | Photoinitiator for network formation, functional additive | Coatings, adhesives, biomaterials |

| Organic-Inorganic Hybrid Materials | Surface modifier, photosensitizer | Photocatalysis, nanocomposites, optical devices |

| Photoactive Polymer Brushes | Grafting agent, photo-crosslinker | Smart surfaces, sensors, biomedical devices |

Exploration of Novel Catalytic Roles and Organocatalysis

The benzophenone scaffold has been explored for its catalytic activity in various organic transformations. scientific.net Benzophenone derivatives can act as photosensitizers, transferring energy to other molecules to initiate chemical reactions. The presence of the iodo and thiomethyl groups in this compound could modulate its electronic properties and, consequently, its catalytic activity.

Future research could investigate the use of this compound as a photocatalyst in reactions such as [2+2] cycloadditions, E/Z isomerizations, and redox reactions. The heavy iodine atom could also facilitate intersystem crossing, potentially enhancing the efficiency of triplet-sensitized reactions.

In the field of organocatalysis, where small organic molecules are used as catalysts, this compound could be explored as a catalyst for various transformations. rsc.org The carbonyl group of the benzophenone core can act as a Lewis base, activating substrates through hydrogen bonding or other non-covalent interactions. The iodo- and thiomethyl- substituents could influence the catalyst's solubility, stability, and stereoselectivity. For example, the iodine atom could participate in halogen bonding interactions with substrates, providing an additional level of control over the reaction.

Potential catalytic applications are summarized in the following table:

| Catalytic Role | Reaction Type | Potential Advantages |

| Photocatalyst | [2+2] Cycloadditions, E/Z Isomerizations | Enhanced intersystem crossing, tunable electronic properties |

| Organocatalyst | Asymmetric synthesis, functional group transformations | Halogen bonding interactions, improved solubility and stability |

| Dual Catalysis Systems | Combination with metal catalysts for synergistic effects | Novel reactivity, milder reaction conditions |

Development of Advanced Sensor Technologies Based on this compound

Benzophenone derivatives have been utilized in the development of fluorescent and colorimetric sensors for the detection of various analytes, including metal ions. nih.govresearchgate.net The photophysical properties of the benzophenone core can be modulated by the binding of an analyte, leading to a detectable change in fluorescence or color.

The presence of the iodo and thiomethyl groups in this compound offers unique opportunities for sensor design. The sulfur atom in the thiomethyl group can act as a binding site for soft metal ions, such as mercury, lead, and cadmium. The iodine atom, being a heavy atom, can enhance phosphorescence, which could be exploited for the development of phosphorescent sensors with long-lived emission signals.

Future research could focus on designing chemosensors based on this compound for the selective detection of environmentally and biologically important analytes. The sensor could be incorporated into polymer films or nanoparticles for the development of portable and reusable sensing devices. The sensing mechanism could be based on various principles, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).

A summary of potential sensor applications is provided below:

| Sensor Type | Target Analyte | Sensing Mechanism |

| Fluorescent Sensor | Heavy metal ions (e.g., Hg2+, Pb2+) | Chelation-enhanced fluorescence |

| Phosphorescent Sensor | Organic molecules, oxygen | Heavy-atom effect |

| Colorimetric Sensor | Anions (e.g., F-, CN-) | Hydrogen bonding interactions |

High-Throughput Screening for Material Discovery and Optimization

High-throughput screening (HTS) is a powerful technique for the rapid discovery and optimization of new materials. rsc.orgrsc.org In the context of this compound, HTS could be employed to screen for optimal conditions for its use as a photoinitiator in various polymer formulations. researchgate.net Automated systems can be used to prepare and cure a large number of polymer samples with varying concentrations of the photoinitiator, monomers, and other additives. The properties of the resulting polymers, such as curing speed, mechanical strength, and thermal stability, can then be rapidly evaluated.

HTS could also be used to discover new applications for this compound. For example, a library of polymers containing this compound could be screened for desirable properties, such as high refractive index, gas permeability, or biocompatibility. This approach could accelerate the discovery of new materials for a wide range of applications.

The table below outlines potential high-throughput screening strategies:

| Screening Objective | Parameters to be Varied | Properties to be Measured |

| Optimization of Photopolymerization | Photoinitiator concentration, light intensity, monomer composition | Curing kinetics, conversion, mechanical properties |

| Discovery of New Materials | Polymer architecture, co-monomers, additives | Optical properties, thermal stability, surface energy |

| Evaluation of Catalytic Activity | Substrates, solvents, reaction conditions | Reaction yield, selectivity, turnover number |

Bridging Fundamental Research with Scalable Industrial Applications

The successful translation of fundamental research on this compound into industrial applications will require a concerted effort to address challenges related to scalability, cost-effectiveness, and regulatory compliance. While the unique properties of this compound are promising, its commercial viability will depend on the development of efficient and sustainable synthetic routes.

Future research should focus on developing scalable and cost-effective methods for the synthesis of this compound. patsnap.comepo.org This could involve the use of continuous flow chemistry, which offers advantages in terms of safety, efficiency, and scalability. The development of green synthetic methods, using renewable starting materials and environmentally benign solvents, will also be crucial for the long-term sustainability of its production.

Furthermore, a thorough evaluation of the toxicological and ecotoxicological profile of this compound will be necessary to ensure its safe use in industrial applications. This will involve collaboration between chemists, toxicologists, and regulatory experts.

The potential industrial applications of this compound are diverse and could have a significant impact on various sectors. bgsu.edusamaterials.comliftchem.com In the coatings industry, it could be used as a high-performance photoinitiator for UV-curable coatings with improved scratch resistance and weatherability. In the electronics industry, it could be used in the fabrication of photolithographic resists and dielectric materials. In the biomedical field, it could be used in the development of biocompatible hydrogels and dental composites.

A summary of the pathway to industrial applications is presented below:

| Stage | Key Considerations | Potential Outcomes |

| Process Development | Scalable synthesis, cost analysis, purification | Efficient and cost-effective manufacturing process |

| Safety and Regulatory | Toxicology studies, environmental impact assessment | Regulatory approval for commercial use |

| Application Development | Formulation optimization, performance testing | High-performance products for various industries |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodo-4'-thiomethylbenzophenone, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, intermediate derivatives like 4-iodo-4′-phenothiazin-10yl-benzophenone have been used in palladium-catalyzed reactions with diphenylphosphine oxide in the presence of triethylamine . Ullmann coupling reactions are also viable, as demonstrated for structurally similar benzophenones . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, reaction temperature (60–100°C), and stoichiometric ratios of reactants. Systematic optimization via Design of Experiments (DoE) is recommended to maximize yield.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and thiomethyl group presence.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−I]⁺).

- Elemental Analysis : To validate purity and stoichiometry.

- Infrared (IR) Spectroscopy : Identify C=S (thiomethyl) and C=O (benzophenone) stretches (~1100–1250 cm⁻¹ and ~1650 cm⁻¹, respectively) .

- Melting Point : Compare with literature values to detect impurities.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Waste Disposal : Segregate iodine-containing waste and consult certified hazardous waste handlers due to environmental toxicity .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent iodinated runoff .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. Xantphos) to enhance cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and byproduct formation.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What methodologies are recommended for resolving contradictions in reported spectroscopic data of this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines) to verify data .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation if NMR is inconclusive) .

- Data Sharing : Compare results with open-access databases (e.g., PubChem) while adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How does the thiomethyl group influence the photophysical properties of benzophenone derivatives in OLED applications?

- Methodological Answer :

- Electron-Donating Effects : The thiomethyl group (–SCH₃) enhances electron density on the benzophenone core, altering charge-transfer transitions. This can be quantified via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (HOMO-LUMO gaps) .

- OLED Performance : Compare luminance efficiency and turn-on voltage of this compound-based emitters with non-thiomethyl analogs. Use time-resolved photoluminescence to assess exciton lifetime .

Q. What are the environmental implications of this compound degradation, and how can researchers mitigate risks?

- Methodological Answer :

- Ecotoxicity Studies : Conduct Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity. Iodinated byproducts may persist in aquatic systems .

- Degradation Pathways : Investigate photolytic (UV irradiation) or microbial degradation using LC-MS to identify intermediates.

- Green Chemistry Alternatives : Replace iodine with less toxic halogens (e.g., fluorine) or explore biodegradable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.